molecular formula C10H11ClN4O2 B13701721 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride

Cat. No.: B13701721
M. Wt: 254.67 g/mol
InChI Key: BIMUFIYCKVYEBO-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride: (MFCD32876542) is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with amino and nitrophenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

  • 3-Amino-5-(4-chloro-3-nitrophenyl)pyrazole Hydrochloride
  • 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Sulfate
  • 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Nitrate

Comparison: Compared to its analogs, 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride exhibits unique reactivity due to the presence of the methyl and nitro groups. These substituents influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10N4O2.ClH/c1-6-2-3-7(4-9(6)14(15)16)8-5-10(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H

InChI Key

BIMUFIYCKVYEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-].Cl

Origin of Product

United States

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